molecular formula C28H32N2O3 B6081844 2-butanoyl-3-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}-5-phenylcyclohex-2-en-1-one

2-butanoyl-3-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}-5-phenylcyclohex-2-en-1-one

Cat. No.: B6081844
M. Wt: 444.6 g/mol
InChI Key: ZZSITARGJMRGRT-LTDIFRJHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-butanoyl-3-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}-5-phenylcyclohex-2-en-1-one is a complex organic compound that features a cyclohexene ring substituted with a butanoyl group, an indole derivative, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butanoyl-3-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}-5-phenylcyclohex-2-en-1-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the methoxy and methyl groups on the indole moiety, along with the phenyl group on the cyclohexene ring, makes 2-butanoyl-3-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}-5-phenylcyclohex-2-en-1-one unique. These structural features contribute to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

(2E)-2-(1-hydroxybutylidene)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethylimino]-5-phenylcyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O3/c1-4-8-26(31)28-25(15-20(16-27(28)32)19-9-6-5-7-10-19)29-14-13-22-18(2)30-24-12-11-21(33-3)17-23(22)24/h5-7,9-12,17,20,30-31H,4,8,13-16H2,1-3H3/b28-26+,29-25?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSITARGJMRGRT-LTDIFRJHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=C1C(=NCCC2=C(NC3=C2C=C(C=C3)OC)C)CC(CC1=O)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C(=C\1/C(=NCCC2=C(NC3=C2C=C(C=C3)OC)C)CC(CC1=O)C4=CC=CC=C4)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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